molecular formula C5H5NOS B093836 Furan-2-carbothioamide CAS No. 17572-09-7

Furan-2-carbothioamide

Cat. No.: B093836
CAS No.: 17572-09-7
M. Wt: 127.17 g/mol
InChI Key: OUZNHXMJEBIDSZ-UHFFFAOYSA-N
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Description

Furan-2-carbothioamide is a sulfur-containing organic compound that serves as a versatile building block and core scaffold in medicinal chemistry and materials science. The thioamide group is a key pharmacophore, and its bioisosteric replacement of oxygen with sulfur can significantly alter the chemical, physical, and pharmacological properties of a molecule, often leading to improved bioactivity and stability . Researchers utilize this compound and its derivatives to explore a wide range of biological activities. This compound is a key precursor in the synthesis of carbamothioyl-furan-2-carboxamide derivatives, which have demonstrated significant potential in scientific investigations for their anti-cancer activity against human cancer cell lines such as HepG2, Huh-7, and MCF-7 . Furthermore, derivatives based on similar furan-carbothioamide scaffolds have been identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), presenting a promising starting point for antiviral drug discovery . The this compound structure is also a valuable intermediate in organic synthesis. It is used in the construction of various sulfur-containing heterocycles, which are core structures in many agrochemicals and pharmaceuticals . For instance, its hydrazone derivative has been studied as a corrosion inhibitor for mild steel in acidic environments, demonstrating how this chemical class has applications beyond pure pharmacology . This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

furan-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c6-5(8)4-2-1-3-7-4/h1-3H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZNHXMJEBIDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380388
Record name furan-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17572-09-7
Record name furan-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furan-2-carbothioamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Solvent and Temperature Effects

  • Willgerodt-Kindler : Dimethylformamide at 110°C optimizes sulfur incorporation.

  • Cyclocondensation : Ethanol at 78°C minimizes side-product formation.

Substituent Compatibility

  • Electron-withdrawing groups (e.g., -F) enhance reaction rates in Willgerodt-Kindler.

  • Bulky substituents on amines reduce yields due to steric hindrance.

Purification Techniques

  • Column Chromatography : Essential for isolating thioamides from sulfur byproducts.

  • Recrystallization : Ethanol/water mixtures improve crystal purity .

Chemical Reactions Analysis

Types of Reactions: Furan-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.

Scientific Research Applications

Antimicrobial Properties

Furan-2-carbothioamide and its derivatives have demonstrated significant antimicrobial activity against various pathogens. A study highlighted the antibacterial efficacy of synthesized carbamothioyl-furan-2-carboxamide derivatives against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 230 to 280 μg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (μg/mL)
4aE. coli280
4bS. aureus265
4cB. cereus230

Anticancer Potential

This compound derivatives have shown promising anticancer properties in vitro. Research indicates that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. For instance, one derivative demonstrated a cell viability reduction to 33.29% against HepG2 cells, indicating strong anticancer activity .

Case Study: Anticancer Efficacy of Furan Derivatives

A derivative of this compound was evaluated for its ability to induce apoptosis in cancer cells by promoting the expression of pro-apoptotic factors such as Caspase-3 and Caspase-9 while inhibiting anti-apoptotic proteins like BCL-2 . This mechanism suggests that furan derivatives may serve as effective agents in cancer therapy.

Table 2: Anticancer Activity of Selected Derivatives

CompoundCancer Cell Line% Cell Viability
4aHepG235.01
4bMCF-737.31
4dHuh-741.81

Industrial Applications

Beyond medicinal uses, this compound is also employed in the production of agrochemicals, polymers, and other industrial chemicals. Its reactivity makes it suitable for synthesizing complex organic molecules used in various applications.

Mechanism of Action

The mechanism of action of furan-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogs: Carboxamide vs. Carbothioamide

Furan-2-carboxamide (CAS 609-38-1) differs from Furan-2-carbothioamide by replacing the thioamide (-C(S)NH₂) group with a carboxamide (-C(O)NH₂) . This substitution significantly alters electronic properties:

  • IR Spectroscopy : The C=O stretch in carboxamides appears at ~1640 cm⁻¹ , whereas the C=S stretch in thioamides is observed at ~1200 cm⁻¹ .
  • Solubility: Carboxamides generally exhibit higher solubility in polar solvents (e.g., water, ethanol) due to stronger hydrogen bonding via the carbonyl group. Thioamides, with reduced polarity, show enhanced lipophilicity .
  • Reactivity: Thioamides are more nucleophilic at the sulfur atom, enabling metal coordination and participation in redox reactions, which is less pronounced in carboxamides .

Table 1: Key Differences Between Furan-2-carboxamide and this compound

Property Furan-2-carboxamide (CAS 609-38-1) This compound (CAS 17572-09-7)
Functional Group -C(O)NH₂ -C(S)NH₂
IR C=O/C=S Stretch ~1640 cm⁻¹ ~1200 cm⁻¹
LogP ~0.8 1.2
Boiling Point ~290°C 312.4°C

Thioamide Derivatives with Extended Substituents

N-{1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide () incorporates a benzothiophene ring and a cyano group, increasing molecular complexity. Compared to this compound:

  • Molecular Weight : 377.43 g/mol vs. 127.16 g/mol.
  • Synthesis : Requires multi-step protocols, including C–H arylation and transamidation, whereas this compound is synthesized via direct thionation of carboxamides using P₂S₅ .

Table 2: Comparison with Benzothiophene-Containing Analog

Property This compound Benzothiophene Derivative ()
Molecular Weight 127.16 g/mol 377.43 g/mol
Key Functional Groups -C(S)NH₂ -C(O)NH₂, -CN, benzothiophene
Synthetic Complexity Low High

Dimeric and Sulfur-Rich Analogs

(Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone () is a dimeric thioamide with a disulfanyl (-S-S-) bridge. Key distinctions:

  • Applications : Used in food additives and metal chelation due to its dual sulfur sites, whereas this compound is more suited for drug discovery .
  • Crystal Structure: Exhibits intermolecular C–H···O hydrogen bonding, unlike the monomeric this compound, which primarily forms weaker van der Waals interactions .

Other Heterocyclic Thioamides

7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole () combines a pyrazole and benzothiazole ring with a thioamide group. Differences include:

  • Bioactivity : The fused benzothiazole ring enhances anticancer and antimicrobial activity compared to simpler furan-based thioamides .
  • Spectral Data : Shows additional peaks for aromatic C-H stretches (2997 cm⁻¹) and C-N vibrations (1053 cm⁻¹), absent in this compound .

Biological Activity

Furan-2-carbothioamide is a compound that has garnered attention in recent years due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of furan derivatives with thiourea or related compounds. The general structure can be represented as follows:

C4H4N2S\text{C}_4\text{H}_4\text{N}_2\text{S}

This compound exhibits a furan ring, which is known for its reactivity and ability to form various derivatives that enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that certain synthesized derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line% Cell Viability at 20 μg/mL
4aHepG235.01%
4bHuh-737.31%
4cMCF-739.22%
4dHepG233.29%

The results indicate that compounds with electron-donor substituents on the phenyl ring showed enhanced anticancer activity, suggesting a structure-activity relationship (SAR) where the position and nature of substituents play a crucial role in efficacy .

Antimicrobial Activity

This compound derivatives also exhibit significant antimicrobial properties. Studies have reported their effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus cereus.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
4aE. coli280
4bS. aureus265
4cB. cereus230

The compounds demonstrated varying degrees of antibacterial activity, with some exhibiting MIC values comparable to standard antibiotics .

Case Studies

Several case studies have explored the biological activity of this compound derivatives:

  • Inhibition of SARS-CoV-2 Main Protease : A series of derivatives were identified as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro). The most potent compound exhibited an IC50 value of 1.57 μM, indicating strong potential for antiviral applications .
  • Apoptosis Induction in Cancer Cells : Western blotting analyses showed that certain this compound complexes promoted apoptosis in cancer cells by upregulating pro-apoptotic markers such as Caspase-3 and Caspase-9 while downregulating anti-apoptotic proteins like BCL-2 .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-2-carbothioamide
Reactant of Route 2
Furan-2-carbothioamide

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